molecular formula C16H13ClF3NO B8213810 2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide

2-Chloro-N-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methyl)acetamide

Cat. No.: B8213810
M. Wt: 327.73 g/mol
InChI Key: MUVGJORAFNITTN-UHFFFAOYSA-N
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Description

2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is an organic compound that features a chloroacetamide group attached to a biphenyl structure with a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide typically involves the reaction of 2-chloroacetamide with a biphenyl derivative that contains a trifluoromethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Coupling Reactions: The biphenyl structure allows for coupling reactions such as Suzuki or Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, DMF, DMSO.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, bases like potassium phosphate, solvents like toluene or ethanol.

Major Products Formed

    Nucleophilic Substitution: Substituted acetamides.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Scientific Research Applications

2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of their activity. The biphenyl structure provides rigidity and stability to the molecule, facilitating its binding to target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-Chloro-3-(trifluoromethyl)phenol
  • 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-N-((3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methyl)acetamide is unique due to the combination of its chloroacetamide group and the trifluoromethyl-substituted biphenyl structure. This combination imparts distinct chemical properties such as enhanced stability, lipophilicity, and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-[[4-[3-(trifluoromethyl)phenyl]phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO/c17-9-15(22)21-10-11-4-6-12(7-5-11)13-2-1-3-14(8-13)16(18,19)20/h1-8H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVGJORAFNITTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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